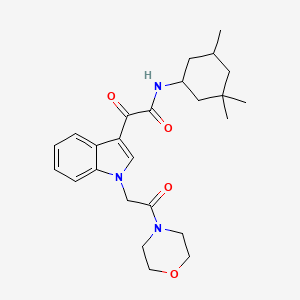
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a compound of interest in various fields such as chemistry, biology, and medicine. Its unique structure combines indole and morpholine moieties, which contribute to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by coupling with a morpholine derivative. Reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure optimal yields.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve the use of continuous flow reactors, automated processes, and stringent quality control measures to maintain product purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of sodium borohydride or lithium aluminium hydride.
Substitution: The indole ring can undergo various substitution reactions, particularly electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield oxo derivatives, while substitution reactions could introduce new functional groups onto the indole ring.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, this compound serves as a versatile building block for more complex molecules, especially in the development of new materials and pharmaceuticals.
Biology: It is used in biological studies to understand its interaction with various biomolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, particularly in drug discovery for diseases where indole derivatives have shown efficacy, such as cancer and neurological disorders.
Industry: Beyond pharmaceuticals, it could be used in the manufacture of specialty chemicals and advanced materials, owing to its unique chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. Pathways involved might include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Another indole derivative with a piperidine ring instead of morpholine.
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-cyclohexylacetamide: Similar structure but with a different alkyl group on the acetamide.
Uniqueness: The presence of the 3,3,5-trimethylcyclohexyl group imparts unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.
There you have it: a detailed dive into the world of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide. Anything else you’d like to explore?
Propriétés
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-17-12-18(14-25(2,3)13-17)26-24(31)23(30)20-15-28(21-7-5-4-6-19(20)21)16-22(29)27-8-10-32-11-9-27/h4-7,15,17-18H,8-14,16H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAKLDIVAZLYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














